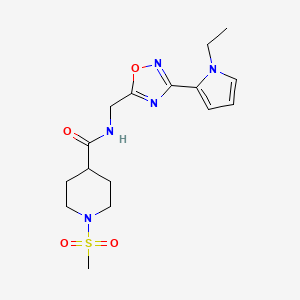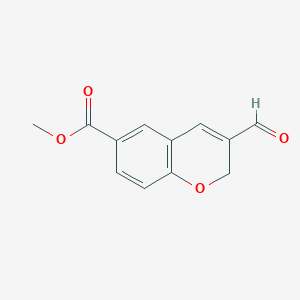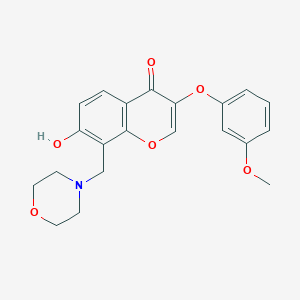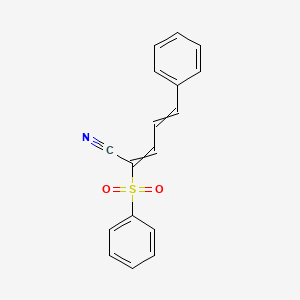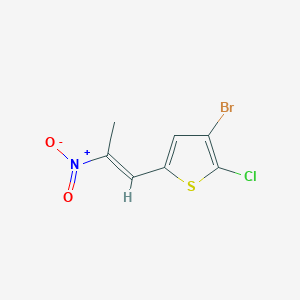![molecular formula C21H21N3O5 B2504702 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941958-04-9](/img/structure/B2504702.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which have been evaluated for their anticonvulsant properties . These compounds are synthesized by coupling reactions and have shown promising biological activity in preclinical models.
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions using reagents like N,N-carbonyldiimidazole (CDI) to join chemical fragments of known antiepileptic drugs . For instance, the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
X-ray diffraction studies are a common method to determine the molecular structure of heterocyclic compounds . The molecular structure of related compounds, such as 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide, has been elucidated using this technique, revealing details like intramolecular and intermolecular hydrogen bonds . Similarly, the structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was characterized, showing π-π interactions and hydrogen-bonding interactions that form a three-dimensional network .
Chemical Reactions Analysis
The chemical reactions of related compounds often involve interactions with biological targets. For example, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were found to inhibit tubulin polymerization and induce G(2)/M-phase arrest in cancer cells . These types of interactions could be relevant to the chemical reactions of this compound in a biological context.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be influenced by their molecular structure. For instance, compounds with naphthalimide moieties connected to benzoic acid chloride were found to be luminescent in both solution and solid state, and they exhibited aggregation-enhanced emission (AEE) properties . These properties are often investigated using various spectroscopic techniques and can provide insights into the behavior of this compound under different conditions.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Eating Disorders
Research has indicated the role of orexin receptors in modulating feeding, arousal, stress, and drug abuse. Compounds targeting these receptors, including SB-649868, have shown promise in reducing binge eating in animal models without affecting standard food pellet intake. This suggests a potential application for compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in the treatment of eating disorders with a compulsive component, highlighting the importance of selective antagonism at orexin receptors for novel pharmacological treatments (Piccoli et al., 2012).
Anticonvulsant Activity
The synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and -butanamides has demonstrated potential anticonvulsant properties. These compounds, resembling closely to clinically relevant antiepileptic drugs, have been tested in various seizure models, showing promising results. This research area explores the potential of derivatives of this compound for the development of new antiepileptic treatments (Kamiński et al., 2016).
Antimicrobial and Antiviral Activities
Compounds with a similar structural backbone have been evaluated for their antimicrobial activity against pathogenic bacterial species and their potential as inhibitors of essential enzymes for SARS-CoV-2 proliferation. This indicates a broader spectrum of biological activities, potentially including antiviral properties, which could be relevant for compounds like this compound (Al‐Janabi et al., 2020).
Material Science and Polymer Research
In the field of material science, studies on compounds related to this compound have explored their incorporation into polymers for fast crystallization applications. The thermal history and shear flow's effect on crystallization behavior have been particularly noted, suggesting applications in developing new materials with enhanced properties (Shen et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have shown activity against various cancer cell lines .
Biochemical Pathways
Compounds causing cell cycle arrest and apoptosis often affect pathways related to cell division and survival, such as the p53 pathway and the bcl-2 family pathways .
Result of Action
The result of the compound’s action, based on related compounds, could be the inhibition of cancer cell growth. This is typically achieved through the induction of cell cycle arrest and apoptosis, leading to a decrease in the number of proliferating cancer cells .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-4-6-15(10-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-5-7-17-18(9-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKICRSAOVLKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

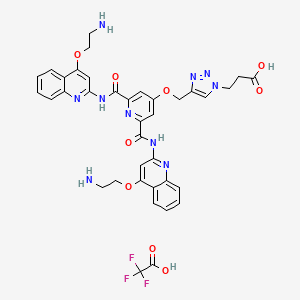
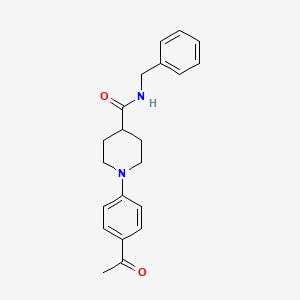
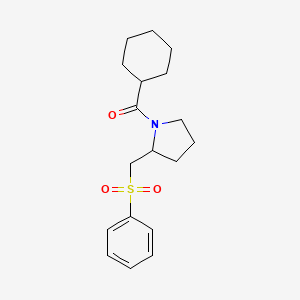
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
